2-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
Description
2-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, a methylphenyl group, and an oxazole ring
Properties
Molecular Formula |
C17H12BrNO3 |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
(2-bromophenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H12BrNO3/c1-11-6-8-12(9-7-11)16-10-14(19-22-16)17(20)21-15-5-3-2-4-13(15)18/h2-10H,1H3 |
InChI Key |
VWURLMVRDPWDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate typically involves the reaction of 2-bromophenyl isocyanate with 4-methylphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted oxazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include oxazole derivatives with different oxidation states and functional groups.
Reduction Reactions: Products include dihydro-oxazole derivatives.
Scientific Research Applications
2-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Bromophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate: Similar structure but with a chlorine atom instead of a methyl group.
2-Bromophenyl 5-(4-nitrophenyl)-1,2-oxazole-3-carboxylate: Similar structure but with a nitro group instead of a methyl group.
2-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
2-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of both bromophenyl and methylphenyl groups, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
